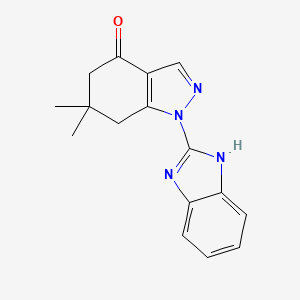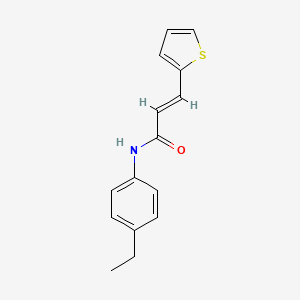
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as DPEP, is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. Its unique structure and mechanism of action have made it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and survival. 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further investigation. However, some studies have reported potential side effects, including liver toxicity and hematological toxicity. These effects are likely due to the inhibition of topoisomerase II, which is also present in normal cells.
实验室实验的优点和局限性
One of the main advantages of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its specificity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have a synergistic effect when combined with other anti-cancer agents, suggesting that it could be used in combination therapies.
One limitation of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
未来方向
There are several future directions for research on 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone and its potential side effects. Finally, there is potential for the development of new cancer treatments based on the use of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in combination with other anti-cancer agents.
合成方法
The synthesis of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(3,4-dichlorophenyl)ethanone with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a catalyst. The resulting compound is then purified through a series of steps to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
科学研究应用
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone could be a useful tool in the development of new cancer treatments.
属性
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c1-8-6-9(2)18-14(17-8)20-19-10(3)11-4-5-12(15)13(16)7-11/h4-7H,1-3H3,(H,17,18,20)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFPMACAKDXNP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)


![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)


![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

